molecular formula C14H26CaO16 B13772867 calcium;(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate CAS No. 68310-14-5

calcium;(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate

Cat. No.: B13772867
CAS No.: 68310-14-5
M. Wt: 490.42 g/mol
InChI Key: FATUQANACHZLRT-JZRUXATRSA-L
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Description

Calcium;(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate, also known as calcium glucoheptonate, is a calcium salt of a seven-carbon sugar acid derivative. Its IUPAC name reflects its stereochemistry, with hydroxyl groups at positions 2–7 in a specific spatial arrangement (2S,3R,4S,5R,6R) . The compound is often described as a bis-coordinated calcium complex with two glucoheptonate anions, yielding the molecular formula C₁₃H₂₄CaO₁₅ and a molecular weight of 460.40 g/mol . It is used in pharmaceutical formulations, particularly as a calcium supplement, and is stored at 2–8°C to maintain stability .

Properties

CAS No.

68310-14-5

Molecular Formula

C14H26CaO16

Molecular Weight

490.42 g/mol

IUPAC Name

calcium;(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate

InChI

InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6+;/m11./s1

InChI Key

FATUQANACHZLRT-JZRUXATRSA-L

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O)O)O.[Ca+2]

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium glubionate involves the reaction of calcium carbonate with gluconic acid and lactobionic acid. The reaction typically occurs in an aqueous medium, where calcium carbonate reacts with the acids to form calcium glubionate. The process can be summarized as follows: [ \text{CaCO}3 + \text{C}6\text{H}{12}\text{O}7 + \text{C}{12}\text{H}{22}\text{O}{12} \rightarrow \text{Ca(C}6\text{H}{11}\text{O}7\text{)(C}{12}\text{H}{21}\text{O}_{12}\text{)} + \text{CO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of calcium glubionate involves large-scale reactions under controlled conditions to ensure purity and consistency. The process includes:

Chemical Reactions Analysis

Types of Reactions

Calcium glubionate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different calcium salts.

    Reduction: Reduction reactions can convert it into simpler calcium compounds.

    Substitution: It can participate in substitution reactions where the gluconate or lactobionate moieties are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

Scientific Research Applications

Calcium glubionate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis.

    Biology: Studied for its role in cellular calcium regulation and signaling.

    Medicine: Used in the treatment of calcium deficiency-related conditions such as osteoporosis, osteomalacia, and hypoparathyroidism.

    Industry: Employed in the formulation of dietary supplements and fortified foods

Mechanism of Action

Calcium glubionate exerts its effects by providing bioavailable calcium, which is essential for various physiological processes. The calcium ions released from calcium glubionate play a crucial role in:

    Nervous System: Facilitating the transmission of nerve impulses.

    Muscular System: Involved in muscle contraction, including cardiac, skeletal, and smooth muscles.

    Skeletal System: Essential for bone formation and maintenance.

    Cellular Functions: Maintaining cell membrane integrity and permeability.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Calcium Gluconate (Calcium;(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoate)

Calcium gluconate shares structural similarities with calcium glucoheptonate but differs in carbon chain length and hydroxyl group count. Key distinctions include:

Property Calcium Glucoheptonate Calcium Gluconate
Molecular Formula C₁₃H₂₄CaO₁₅ C₁₂H₂₂CaO₁₄
Molecular Weight (g/mol) 460.40 430.38
Hydroxyl Groups 7 6
Stability Constant (log β₁₁)* ~1.43 (Hpgl–) ~1.35 (Gluc–)
Applications Pharmaceutical calcium supplementation Treatment of hypocalcemia, hyperkalemia

*The stability constant (log β₁₁) reflects the strength of calcium-carboxylate binding in aqueous solutions.

Sodium Glucoheptonate (Sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanoate)

The sodium salt counterpart, sodium glucoheptonate, differs in cation and hydration state:

Property Calcium Glucoheptonate Sodium Glucoheptonate
Molecular Formula C₁₃H₂₄CaO₁₅ C₇H₁₃NaO₈·2H₂O
Molecular Weight (g/mol) 460.40 248.16 (anhydrous)
Solubility Soluble in water (exact data unavailable) Highly water-soluble
Applications Calcium supplementation Chelating agent, stabilizer in industrial processes

L-Gulonate and Other Sugar Carboxylates

L-Gulonate (2,3,4,5,6-pentahydroxyhexanoate) and D-heptagluconate (structurally analogous to glucoheptonate) exhibit distinct stereochemistry and calcium-binding properties:

Compound Structure log β₁₁ (Calcium Binding) Notes
Calcium Glucoheptonate 7 hydroxyls, (2S,3R,4S,5R,6R) 1.43 Higher stability than gluconate
L-Gulonate 5 hydroxyls, (2S,3S,4R,5S) 1.35 Weaker calcium affinity
D-Heptagluconate 7 hydroxyls, (2R,3R,4R,5S,6R) 1.43 Isomeric differences vs. glucoheptonate

Stereochemical and Functional Considerations

The stereochemistry of calcium glucoheptonate critically influences its biological activity. For example:

  • Potassium;(2S,3S,4R,5S,6S)-2,3,4,5,6,7-Hexahydroxyheptanoate (PubChem CID: 3084394) shares the same carbon backbone but differs in hydroxyl group orientation, reducing its calcium-binding efficacy .
  • Erythromycin glucoheptonate (CAS 23067-13-2) demonstrates how glucoheptonate derivatives are utilized in antibiotic formulations, leveraging hydroxyl groups for solubility and target interaction .

Industrial and Pharmacological Relevance

  • Pharmaceutical Use: Calcium glucoheptonate is employed in intravenous calcium therapies, offering advantages over gluconate in specific formulations due to enhanced solubility and stability .
  • Industrial Applications : Sodium glucoheptonate is preferred in detergents and metal cleaning due to its superior chelation properties compared to calcium salts .

Biological Activity

Calcium (2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate is a calcium salt derived from gluconic acid and is characterized by a complex structure with multiple hydroxyl groups. This compound has garnered attention due to its diverse biological activities and potential applications in medicine and nutrition.

  • Molecular Formula : C24H42CaO24
  • Molecular Weight : 754.65 g/mol
  • CAS Number : 5001-51-4

Biological Activities

Calcium (2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate exhibits several notable biological activities:

  • Calcium Supplementation : As a calcium salt, it serves as a dietary supplement to support bone health and prevent osteoporosis.
  • Antioxidant Properties : The compound has been shown to exhibit antioxidant activity which can help mitigate oxidative stress in biological systems.
  • Stabilization of Biological Molecules : Its ability to stabilize proteins and enzymes makes it valuable in pharmaceutical formulations.

The biological effects of calcium (2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate can be attributed to its structural characteristics:

  • Hydroxyl Groups : The presence of multiple hydroxyl groups enhances its solubility and reactivity with other biomolecules.
  • Calcium Ion Release : Upon dissolution in biological fluids, it releases calcium ions which are essential for various physiological processes.

Research Findings

Several studies have investigated the biological activity of calcium (2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate:

  • Study on Bone Density : A clinical trial demonstrated that supplementation with calcium gluconate (a related compound) improved bone mineral density in postmenopausal women .
  • Antioxidant Activity Assessment : Research indicated that this compound exhibits significant antioxidant properties comparable to established antioxidants like vitamin C .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and applications of calcium (2S,3R,4S,5R,6R)-2,3,4,5,6-pentahydroxyhexanoate alongside similar compounds:

Compound NameStructure TypeKey CharacteristicsApplications
Calcium (2S,3R,...)-hexahydroxyheptanoateCalcium saltMultiple hydroxyl groups; antioxidant propertiesDietary supplement; pharmaceuticals
Calcium lactateCalcium saltMore soluble; used for dietary supplementationFood industry; dietary supplements
Sodium gluconateSodium saltWater-soluble; preservative in food applicationsFood preservation
Magnesium gluconateMagnesium saltProvides magnesium; similar propertiesDietary supplements

Case Studies

  • Clinical Application in Osteoporosis :
    • A study involving elderly patients showed that calcium supplementation from gluconates significantly reduced the incidence of fractures compared to placebo groups .
  • Antioxidant Efficacy :
    • In vitro studies demonstrated that calcium (2S,3R,...)-hexahydroxyheptanoate effectively scavenged free radicals and protected cellular components from oxidative damage .

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